3-Phenoxy-2-butanone
Overview
Description
3-Phenoxy-2-butanone is an organic compound with the molecular formula C10H12O2. It is a colorless liquid with a sweet, floral scent and a boiling point of 188°C. This compound is commonly used in food, perfume, and pharmaceuticals, and also serves as a solvent in the synthesis of other compounds.
Mechanism of Action
Target of Action
It is known that similar compounds often interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds can undergo nucleophilic substitution reactions . In such reactions, a nucleophile, which is a species rich in electrons, attacks an electrophilic site on the molecule .
Biochemical Pathways
It is known that similar compounds can participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .
Pharmacokinetics
The compound’s molecular weight (1642 g/mol) and boiling point (46°C at 01 mmHg) suggest that it may be readily absorbed and distributed in the body .
Result of Action
Similar compounds are known to participate in various chemical reactions, leading to the formation of new compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenoxy-2-butanone can be synthesized through various methods. One common method involves the reaction of phenol with 2-butanone in the presence of a catalyst such as titanium tetrachloride in dichloromethane under an inert atmosphere . The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: In industrial settings, this compound can be produced using a ‘one-pot’ method that utilizes paracetaldehyde as a raw material and thiazole salt as a catalyst. This method boasts a high conversion rate of 90-98% and selectivity of 85-95%.
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxy-2-butanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are typically employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxybutanones.
Scientific Research Applications
3-Phenoxy-2-butanone has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is involved in metabolic engineering for the production of biofuels and biocommodity chemicals.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of perfumes and flavoring agents.
Comparison with Similar Compounds
- 2-Phenoxy-2-butanone
- 3-Phenoxy-1-propanol
- 2-Phenoxyethanol
Comparison: 3-Phenoxy-2-butanone is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. For example, its boiling point and floral scent make it particularly suitable for use in perfumes and flavoring agents. Additionally, its high selectivity and conversion rates in industrial production methods set it apart from similar compounds.
Properties
IUPAC Name |
3-phenoxybutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-7,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXROYABIGAUKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377464 | |
Record name | 3-phenoxy-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6437-85-0 | |
Record name | 3-Phenoxy-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6437-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-phenoxy-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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